molecular formula C8H8BrNO B8054136 1-(5-Bromo-6-methylpyridin-2-yl)ethanone

1-(5-Bromo-6-methylpyridin-2-yl)ethanone

Cat. No.: B8054136
M. Wt: 214.06 g/mol
InChI Key: YKKHITFASBAXBZ-UHFFFAOYSA-N
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Description

1-(5-Bromo-6-methylpyridin-2-yl)ethanone is a pyridine derivative featuring a ketone group at position 2 of the pyridine ring, with bromine and methyl substituents at positions 5 and 6, respectively. Its molecular formula is C₈H₈BrNO, and its molecular weight is 214.06 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom's reactivity . Its structural features influence electronic properties, solubility, and biological interactions, making it valuable in pharmaceutical and agrochemical research.

Properties

IUPAC Name

1-(5-bromo-6-methylpyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-5-7(9)3-4-8(10-5)6(2)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKHITFASBAXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-6-methylpyridin-2-yl)ethanone can be synthesized through several methods, including:

  • Suzuki-Miyaura Cross-Coupling Reaction: This involves the reaction of 5-bromo-2-methylpyridine with an appropriate boronic acid or boronic ester in the presence of a palladium catalyst and a base.

  • Direct Bromination: Bromination of 2-methylpyridine followed by subsequent functionalization to introduce the ethanone group.

  • Nucleophilic Substitution: Starting from a suitable pyridine derivative, nucleophilic substitution with a bromine source can introduce the bromine atom, followed by oxidation to form the ethanone group.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-6-methylpyridin-2-yl)ethanone undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

  • Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, esters, and amides.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Various functionalized pyridines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Synthesis of Pyridine Derivatives :
    • The compound is utilized in the synthesis of novel pyridine-based derivatives through methods such as Suzuki cross-coupling reactions. These derivatives have shown potential as anti-thrombolytic agents and biofilm inhibitors, making them valuable in treating cardiovascular diseases and infections .
    • For instance, a study demonstrated that 1-(5-Bromo-6-methylpyridin-2-yl)ethanone can be transformed into various functionalized pyridines that exhibit significant biological activity against certain pathogens .
  • Inhibition of Enzymatic Activity :
    • Research indicates that derivatives of this compound can inhibit human 11β-HSD1, an enzyme implicated in metabolic disorders such as type 2 diabetes. These findings suggest a pathway for developing therapeutic agents targeting metabolic syndrome .
  • Pharmaceutical Development :
    • The compound has been explored for its potential in developing drugs for central and peripheral nervous system disorders. Its structural modifications lead to enhanced pharmacological profiles, indicating its versatility in drug design .

Biocatalysis

  • Bioconversion Processes :
    • The use of whole-cell biocatalysts, such as Burkholderia sp. MAK1, has been investigated for the regioselective hydroxylation of pyridine derivatives, including this compound. This biotransformation allows for the production of hydroxylated products that may have improved solubility and bioactivity .
    • The efficiency of these biocatalytic processes highlights the compound's role in green chemistry, providing an eco-friendly alternative to traditional synthetic methods.

Material Science Applications

  • Liquid Crystals :
    • Studies have indicated that pyridine derivatives can serve as chiral dopants in liquid crystal displays (LCDs). The molecular properties of this compound make it a candidate for enhancing the electro-optical properties of liquid crystals .
    • Density functional theory (DFT) studies on these derivatives suggest that they possess favorable electronic characteristics for applications in advanced display technologies.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry Synthesis of anti-thrombolytic and biofilm-inhibiting agents
Enzyme Inhibition Potent inhibitors of human 11β-HSD1; implications for diabetes treatment
Biocatalysis Efficient hydroxylation using Burkholderia sp. MAK1
Material Science Potential use as chiral dopants in LCDs

Mechanism of Action

1-(5-Bromo-6-methylpyridin-2-yl)ethanone is similar to other brominated pyridine derivatives, such as 1-(5-bromo-2-methylpyridin-3-yl)ethanone and 1-(5-bromo-6-methylpyridin-2-yl)piperazine hydrochloride. its unique combination of functional groups and positions of substituents gives it distinct chemical properties and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares 1-(5-Bromo-6-methylpyridin-2-yl)ethanone with analogous pyridine-based ethanones:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents (Pyridine Positions) XLogP3 Key Applications/Properties
This compound 1256834-14-6 C₈H₈BrNO 214.06 5-Br, 6-CH₃ ~2.1* Suzuki coupling intermediate
1-(5-Bromo-4-methylpyridin-2-yl)ethanone 1413285-68-3 C₈H₈BrNO 214.06 5-Br, 4-CH₃ N/A Unreported biological activity
1-(5-Bromo-2-chloropyridin-3-yl)ethanone 886365-47-5 C₇H₅BrClNO 234.48 5-Br, 2-Cl ~2.8 Higher electrophilicity due to Cl
1-(5-Bromo-2-fluoropyridin-3-yl)ethanone N/A C₇H₅BrFNO 218.03 5-Br, 2-F ~2.5 Enhanced metabolic stability
1-(5-Bromo-6-chloro-2-methylpyridin-3-yl)ethanone 1190198-15-2 C₈H₇BrClNO 248.50 5-Br, 6-Cl, 2-CH₃ 2.6 Multi-substituted; lower solubility

*Estimated based on substituent contributions.

Key Observations:
  • Substituent Position Effects: The bromine and methyl group positions significantly alter electronic and steric properties. For example, this compound has adjacent Br and CH₃ groups, which may hinder electrophilic substitution compared to para-substituted analogs like 1-(5-Bromo-4-methylpyridin-2-yl)ethanone .
  • Halogen Influence : Chloro and fluoro substituents (e.g., in and ) increase electrophilicity and polarity, enhancing reactivity in nucleophilic aromatic substitution.
  • LogP Trends : Bromine and methyl groups contribute to hydrophobicity (higher XLogP3), while halogens like Cl and F reduce logP slightly due to their electronegativity .

Biological Activity

1-(5-Bromo-6-methylpyridin-2-yl)ethanone is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a brominated pyridine ring, which is known to enhance biological activity through interactions with various molecular targets. The presence of the bromine atom can influence the compound's reactivity and binding affinity to enzymes and receptors.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus75
Escherichia coli125
Pseudomonas aeruginosa150

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells, notably in cell lines such as MCF-7 (breast cancer) and BGC-823 (gastric cancer).

In a dose-response study, the compound exhibited cytotoxic effects characterized by:

Concentration (µM) Cell Viability (%)
0100
0.580
1.050
1.525

These results indicate that increasing concentrations lead to decreased cell viability, suggesting a potential mechanism for anticancer activity through apoptosis induction .

The mechanism underlying the biological activity of this compound is believed to involve interaction with specific molecular targets, including enzymes and receptors involved in cell proliferation and survival. Preliminary studies suggest that the compound may inhibit certain kinases associated with cancer progression, thereby modulating signaling pathways critical for tumor growth .

Case Studies

Several case studies have explored the efficacy of derivatives of this compound in various biological assays:

  • Anticancer Efficacy : A study evaluated a series of synthesized derivatives for their cytotoxicity against multiple cancer cell lines. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutics, indicating enhanced efficacy .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial activity of the compound against resistant bacterial strains, demonstrating its potential as a lead compound in drug development aimed at combating antibiotic resistance .

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